2-Benzyl-5-ethoxyoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-ethoxyoxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This compound is characterized by the presence of a benzyl group at the second position and an ethoxy group at the fifth position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-ethoxyoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminophenol with benzaldehyde derivatives in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts like titanium tetraisopropoxide can be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-ethoxyoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-Benzyl-5-ethoxyoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-ethoxyoxazole involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The benzyl and ethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness: 2-Benzyl-5-ethoxyoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethoxy groups enhances its versatility in synthetic applications and its potential as a pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
2-benzyl-5-ethoxy-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-14-12-9-13-11(15-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWIFVRCYQEDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.